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Compound of Interest

Compound Name: BPN-15477

cat. No.: B15561197

An In-depth Technical Guide to BPN-15477: Chemical Structure, Mechanism of Action, and
Preclinical Findings

Introduction

BPN-15477 is a novel small molecule splicing modulator that has demonstrated significant
potential in the correction of splicing defects underlying various human genetic diseases.[1][2]
Developed as a more potent and efficacious analog of kinetin, BPN-15477 has been a focal
point of research for its ability to restore the correct splicing of the Elongator complex protein 1
(ELP1) gene, which is implicated in Familial Dysautonomia (FD).[1][3] This technical guide
provides a comprehensive overview of the chemical structure of BPN-15477, its mechanism of
action, and key preclinical data, intended for researchers, scientists, and professionals in drug
development.

Chemical Structure

The chemical name for BPN-15477 is 2-chloro-N-(4-pyridylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-
4-amine.[1] Its molecular structure is distinguished from its predecessor, kinetin, by
modifications including a northern heterocycle and a C-2 substitution, which contribute to its
increased potency.[3]

Chemical Formula: C12H10CIN5
Molecular Weight: 259.70 g/mol

Structure:
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Note: This is a simplified ASCII representation. For an accurate 2D or 3D structure, please refer
to chemical databases using its IUPAC name or SMILES notation.

Mechanism of Action: Splicing Modulation

BPN-15477 functions as a splicing modulator compound (SMC).[2] Its primary mechanism
involves the correction of pre-mRNA splicing errors caused by genetic mutations. In the context
of Familial Dysautonomia, a specific mutation in the ELP1 gene leads to the skipping of exon
20, resulting in a deficiency of the functional ELP1 protein.[3] BPN-15477 promotes the
inclusion of this exon, thereby restoring the production of the full-length, functional protein.[1]

The proposed mechanism suggests that BPN-15477 enhances the recognition of the weak 5'
splice site of exon 20, potentially by facilitating the recruitment of the U1 small nuclear
ribonucleoprotein (snRNP) to this site.[1] This improved recognition ensures the proper
inclusion of the exon during the splicing process.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the proposed mechanism of action of BPN-15477 and a typical
experimental workflow for its evaluation.
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Proposed mechanism of BPN-15477 in correcting ELP1 splicing.
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Experimental Workflow for BPN-15477 Evaluation
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Caption: A typical experimental workflow for evaluating splicing modulators.
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Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of BPN-15477.

Table 1: In Vitro Potency of BPN-15477 Compared to Kinetin

EC50 (in Luciferase Fold Improvement over
Compound . L

Splicing Assay) Kinetin
Kinetin ~30 pM -
BPN-15477 ~0.1 M ~300x

Data derived from dose-response curves in HEK293T cells transfected with a dual-reporter
minigene.[3]

Table 2: Efficacy of BPN-15477 in a Transgenic Mouse Model of Familial Dysautonomia
(TgFD9)

Change in Full- .
. Change in A20
Tissue BPN-15477 Dose Length (FL) ELP1
ELP1 mRNA
mRNA
Brain 100 mg/kg Increased Decreased
Liver 100 mg/kg Increased Decreased

Relative expression changes compared to vehicle-treated mice.[3]

Experimental Protocols
Dual-Reporter Minigene Splicing Assay

This assay is used to quantify the splicing correction activity of compounds like BPN-15477.

o Construct: A dual-luciferase reporter minigene is constructed. This typically includes a
section of the target gene (e.g., from ELP1 containing exon 20 and surrounding introns)
inserted between a Renilla luciferase (Rluc) and a Firefly luciferase (Fluc) gene. The Firefly
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luciferase is out of frame and contains a start codon mutation, so it is only expressed if the
intervening exon is correctly spliced and included, restoring the reading frame.

o Transfection: HEK293T cells are transfected with the reporter plasmid.

o Treatment: The transfected cells are treated with varying concentrations of BPN-15477 or a
control compound (e.g., kinetin, vehicle) for a specified period (e.g., 24 hours).

e Lysis and Measurement: Cells are lysed, and the activities of both Renilla and Firefly
luciferases are measured using a luminometer.

o Data Analysis: The ratio of Firefly to Renilla luciferase activity is calculated, providing a
measure of exon inclusion. Dose-response curves are generated by plotting this ratio against
the compound concentration to determine the EC50.[3]

RT-PCR Validation in Patient Fibroblasts

This method validates the splicing correction in a more disease-relevant context.

o Cell Culture: Fibroblasts derived from Familial Dysautonomia patients are cultured under
standard conditions.

o Treatment: The cells are treated with BPN-15477 at various concentrations for a defined
duration (e.g., 24 hours).

o RNA Extraction: Total RNA is extracted from the treated and untreated cells.

o Reverse Transcription (RT): The extracted RNA is reverse-transcribed into complementary
DNA (cDNA).

o Polymerase Chain Reaction (PCR): The cDNA is amplified using primers that flank the exon
of interest (e.g., ELP1 exon 20).

o Gel Electrophoresis: The PCR products are separated by size on an agarose gel. Two bands
are typically observed: a larger band representing the inclusion of the exon and a smaller
band representing its exclusion.
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e Quantification: The intensity of the bands is quantified to determine the relative abundance of
the two splice isoforms.[3][4]

Broader Therapeutic Potential

A machine learning approach, utilizing transcriptome sequencing data from BPN-15477-treated
fibroblasts, has been employed to identify other potential gene targets for this compound. This
model identified sequence signatures associated with BPN-15477 responsiveness, primarily
around the 5' splice site of affected exons.[1] This has led to the identification of numerous
other human disease genes with splicing mutations that could potentially be corrected by BPN-
15477.[1][2] Subsequent in vitro splicing assays have confirmed the potential of BPN-15477 to
correct splicing defects in genes such as:

CFTR (Cystic Fibrosis Transmembrane Conductance Regulator)[2][5]

LIPA (Lipase A)[2][5]

MLH1 (MutL Homolog 1)[2][5]

MAPT (Microtubule-Associated Protein Tau)[2][5]

These findings suggest that BPN-15477 and similar splicing modulators could represent a
promising therapeutic strategy for a range of genetic disorders caused by splicing defects.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. biorxiv.org [biorxiv.org]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.researchgate.net/figure/Identification-of-the-small-molecule-splicing-modulator-BPN-15477-a-Molecular-structure_fig2_352191538
https://www.researchgate.net/figure/Transcriptome-wide-changes-in-response-to-BPN-15477-a-Schematic-representation-of-an-exon_fig3_352191538
https://www.benchchem.com/product/b15561197?utm_src=pdf-body
https://www.benchchem.com/product/b15561197?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/2020.02.03.932103v1.full-text
https://www.benchchem.com/product/b15561197?utm_src=pdf-body
https://www.benchchem.com/product/b15561197?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/2020.02.03.932103v1.full-text
https://www.researchgate.net/publication/352191538_A_deep_learning_approach_to_identify_gene_targets_of_a_therapeutic_for_human_splicing_disorders
https://www.benchchem.com/product/b15561197?utm_src=pdf-body
https://www.researchgate.net/publication/352191538_A_deep_learning_approach_to_identify_gene_targets_of_a_therapeutic_for_human_splicing_disorders
https://www.consensus.app/papers/a-deep-learning-approach-to-identify-gene-targets-of-a-johnson-karp/4f2e3529bd0956c6a44d94f904571508/
https://www.researchgate.net/publication/352191538_A_deep_learning_approach_to_identify_gene_targets_of_a_therapeutic_for_human_splicing_disorders
https://www.consensus.app/papers/a-deep-learning-approach-to-identify-gene-targets-of-a-johnson-karp/4f2e3529bd0956c6a44d94f904571508/
https://www.researchgate.net/publication/352191538_A_deep_learning_approach_to_identify_gene_targets_of_a_therapeutic_for_human_splicing_disorders
https://www.consensus.app/papers/a-deep-learning-approach-to-identify-gene-targets-of-a-johnson-karp/4f2e3529bd0956c6a44d94f904571508/
https://www.researchgate.net/publication/352191538_A_deep_learning_approach_to_identify_gene_targets_of_a_therapeutic_for_human_splicing_disorders
https://www.consensus.app/papers/a-deep-learning-approach-to-identify-gene-targets-of-a-johnson-karp/4f2e3529bd0956c6a44d94f904571508/
https://www.benchchem.com/product/b15561197?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/2020.02.03.932103v1.full-text
https://www.benchchem.com/product/b15561197?utm_src=pdf-custom-synthesis
https://www.biorxiv.org/content/10.1101/2020.02.03.932103v1.full-text
https://www.researchgate.net/publication/352191538_A_deep_learning_approach_to_identify_gene_targets_of_a_therapeutic_for_human_splicing_disorders
https://www.researchgate.net/figure/Identification-of-the-small-molecule-splicing-modulator-BPN-15477-a-Molecular-structure_fig2_352191538
https://www.researchgate.net/figure/Transcriptome-wide-changes-in-response-to-BPN-15477-a-Schematic-representation-of-an-exon_fig3_352191538
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15561197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e 5. consensus.app [consensus.app]

 To cite this document: BenchChem. [What is the chemical structure of BPN-154777].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15561197#what-is-the-chemical-structure-of-bpn-
15477]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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